(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide is an organic compound that features a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other methods involving sulfur-containing reagents.
Coupling of the furan and thiophene rings: This step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may yield saturated amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds containing furan and thiophene rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound may be explored as a potential drug candidate. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide: can be compared to other compounds containing furan and thiophene rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-3-5-14(20-11)13(18-2)9-16-15(17)6-4-12-7-8-19-10-12/h3-8,10,13H,9H2,1-2H3,(H,16,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHWNPSNJQVTSQ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=COC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=COC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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